molecular formula C11H10N2O B15484336 Pyrimidine, 4-methyl-6-phenyl-, 3-oxide CAS No. 14161-43-4

Pyrimidine, 4-methyl-6-phenyl-, 3-oxide

Cat. No.: B15484336
CAS No.: 14161-43-4
M. Wt: 186.21 g/mol
InChI Key: NIEFQYPJBDDGQM-UHFFFAOYSA-N
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Description

Pyrimidine, 4-methyl-6-phenyl-, 3-oxide (C₁₁H₁₀N₂O) is a heterocyclic aromatic compound characterized by a pyrimidine backbone substituted with a methyl group at position 4, a phenyl group at position 6, and an oxygen atom at position 3 via an N-oxide bond. This compound belongs to a broader class of functionalized pyrimidines, which are pivotal in agrochemical and pharmaceutical research due to their structural versatility and bioactivity . The N-oxide moiety enhances hydrogen-bonding capabilities, influencing molecular recognition and supramolecular interactions, as observed in related pyrimidine derivatives .

Properties

CAS No.

14161-43-4

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

6-methyl-1-oxido-4-phenylpyrimidin-1-ium

InChI

InChI=1S/C11H10N2O/c1-9-7-11(12-8-13(9)14)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

NIEFQYPJBDDGQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=[N+]1[O-])C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features and Substituent Effects

Compound Name Substituents Key Functional Groups Biological Activity (EC₅₀ or IC₅₀)
Pyrimidine, 4-methyl-6-phenyl-, 3-oxide 4-CH₃, 6-C₆H₅, 3-O⁻N⁺ N-oxide, methyl, phenyl Not reported in provided evidence
Pyrimethanil 4,6-dimethyl, 2-anilinopyrimidine Aniline, methyl groups EC₅₀: 32.1–62.8 μg/mL (Phomopsis sp.)
Compound 6h (from ) 1,3,4-thiadiazole, pyrimidine, SCH₂Ph Thioether, trifluoromethyl EC₅₀: 25.9–50.8 μg/mL (Phomopsis sp.)
4-Methyl-6-phenylpyrimidin-2-amine 4-CH₃, 6-C₆H₅, 2-NH₂ Amino group Pesticide precursor
Methyl 4-(4-fluorophenyl)-6-isopropyl-pyrimidine 4-F-C₆H₄, 6-C₃H₇, 5-COOCH₃ Fluorophenyl, ester Crystallographic studies

Key Observations :

  • Thiadiazole-containing derivatives (e.g., 6h) exhibit enhanced antifungal activity compared to pyrimethanil, highlighting the role of sulfur-containing heterocycles in bioactivity .
  • Trifluoromethyl groups (e.g., in derivatives) improve metabolic stability and target binding in agrochemicals, a feature absent in the target compound .

Key Observations :

  • The target compound’s synthesis likely parallels N-oxide formation methods used for pyrimidine derivatives, requiring precise oxidation conditions to avoid overoxidation .
  • Thiadiazole derivatives (e.g., 6h) are synthesized via multi-step sequences involving thiourea intermediates and nucleophilic substitutions, emphasizing the importance of sulfur incorporation for bioactivity .

Table 3: Antifungal and Agrochemical Performance

Compound Target Organisms Activity Metrics Mechanism of Action
Target Compound Not reported Hypothesized: Inhibition of fungal enzymes via N-oxide interactions
Compound 6h Phomopsis sp., B. cinerea EC₅₀: 25.9–50.8 μg/mL Disruption of cell membrane integrity
Pyrimethanil B. cinerea EC₅₀: 32.1–62.8 μg/mL Inhibition of methionine biosynthesis
1,3,4-Thiadiazole-pyrimidine hybrids B. dothidea 82.6% inhibition Unknown; synergistic thiadiazole-pyrimidine effects

Key Observations :

  • cinerea or Phomopsis sp., as performed for analogs .
  • Thiadiazole-pyrimidine hybrids outperform commercial fungicides, indicating that structural hybridization enhances potency .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing pyrimidine derivatives like 4-methyl-6-phenyl-3-oxide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Pyrimidine derivatives are typically synthesized via nucleophilic substitution or oxidation reactions. For example, oxidation of methyl or phenyl substituents can be achieved using hydrogen peroxide or potassium permanganate under controlled pH and temperature . Solvent choice (e.g., polar aprotic solvents like DMF) and bases (e.g., NaOH) significantly impact reaction efficiency. Column chromatography and HPLC are critical for purification and purity assessment .

Q. How can researchers characterize the structural features of pyrimidine derivatives, particularly tautomeric forms?

  • Methodological Answer : X-ray crystallography (using SHELX software for refinement ) and spectroscopic techniques (¹H/¹³C NMR, IR) are essential. For tautomerism studies, thermodynamic stability analysis via computational methods (DFT) combined with experimental data (e.g., UV-Vis spectroscopy) can differentiate between thioamide and iminothiol tautomers .

Q. What experimental designs are recommended for preliminary evaluation of biological activity in pyrimidine derivatives?

  • Methodological Answer : In vitro assays using cancer cell lines (e.g., renal carcinoma RFX 393) and microbial strains (e.g., E. coli, S. aureus) are standard. Dose-response curves (IC₅₀ values) and cytotoxicity controls (e.g., HEK293 cells) should be included. Structural analogs with known bioactivity can serve as positive controls .

Advanced Research Questions

Q. How do tautomeric equilibria in pyrimidine derivatives affect their reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The iminothiol tautomer (thermodynamically favored under basic conditions) exhibits greater nucleophilicity due to sulfur lone pairs, enabling selective alkylation or acylation. Kinetic studies (time-resolved NMR) and pH-dependent reactivity experiments are critical to map tautomeric contributions .

Q. What strategies resolve contradictions in bioactivity data between pyrimidine derivatives with similar substituents?

  • Methodological Answer : Comparative molecular docking (e.g., using AutoDock Vina) can identify binding affinity differences to targets like DNA topoisomerases. Pairing this with metabolomic profiling (e.g., LC-MS) clarifies off-target effects or metabolic instability .

Q. How can crystallographic data improve the design of pyrimidine-based inhibitors targeting enzyme active sites?

  • Methodological Answer : High-resolution crystal structures (≤1.5 Å) refined via SHELXL reveal key interactions (e.g., hydrogen bonding with active-site residues). Fragment-based drug design (FBDD) leverages these insights to optimize substituent geometry and electronic properties .

Q. What role does the 3-oxide group play in modulating the electronic properties of 4-methyl-6-phenyl-pyrimidine?

  • Methodological Answer : The 3-oxide group increases electron density on the pyrimidine ring, enhancing susceptibility to electrophilic attack. Cyclic voltammetry and DFT calculations (e.g., HOMO-LUMO gaps) quantify these effects, guiding functionalization strategies for materials science applications .

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